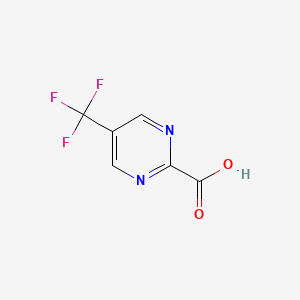
(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine
Overview
Description
(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine is a chiral diamine compound widely used in organic synthesis and catalysis. The compound features a cyclohexane ring with two amino groups protected by tert-butoxycarbonyl (Boc) groups. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.
Protection of Amino Groups: The amino groups are protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free diamine.
Complexation Reactions: The compound can form complexes with metal ions, which are useful in catalysis.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.
Complexation: Metal salts such as palladium acetate or copper(II) chloride are used for complexation reactions.
Major Products
Substitution: Substituted diamines with various functional groups.
Deprotection: Free (1R,2R)-cyclohexane-1,2-diamine.
Complexation: Metal-diamine complexes.
Scientific Research Applications
(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in catalysis involves its ability to coordinate with metal ions, forming chiral complexes that can induce asymmetry in the reaction products. The Boc groups provide steric hindrance, enhancing the selectivity of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-N,N’-Bis-Boc-cyclohexane-1,2-diamine: The enantiomer of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine, used in similar applications but with opposite chirality.
(1R,2R)-N,N’-Bis-Boc-1,2-diaminocyclohexane: A similar compound with different protecting groups.
(1R,2R)-Cyclohexane-1,2-diamine: The unprotected form of the compound, used in different types of reactions.
Uniqueness
(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine is unique due to its dual Boc protection, which provides stability and selectivity in reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce high enantioselectivity.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGSTKNYQISER-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680047 | |
| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345905-88-6 | |
| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)
![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)



![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)
